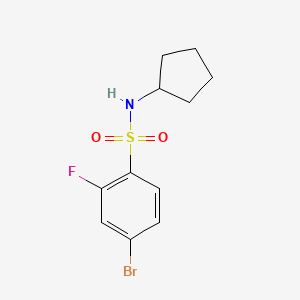

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGSARYTNNCHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and in silico predictions to offer a detailed profile. This guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and insights into its potential applications and reactivity. Safety and handling precautions based on the general properties of aromatic sulfonamides are also discussed to ensure safe laboratory practices.

Chemical Identity and Molecular Structure

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a cyclopentyl group attached to the sulfonamide nitrogen.

| Identifier | Value |

| IUPAC Name | 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide |

| CAS Number | 1334497-45-8[1] |

| Molecular Formula | C₁₁H₁₃BrFNO₂S[1] |

| Molecular Weight | 322.19 g/mol [1] |

| InChI | 1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 |

| InChIKey | MVGSARYTNNCHLY-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Br |

The molecular structure combines the rigidity of the substituted benzene ring with the conformational flexibility of the cyclopentyl group. The presence of electron-withdrawing fluorine and bromine atoms, along with the sulfonamide linkage, significantly influences the electronic properties and potential biological activity of the molecule.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values should be considered as estimates and used as a guide for experimental design.

| Property | Predicted Value |

| Melting Point | 100-120 °C |

| Boiling Point | ~450 °C at 760 mmHg |

| LogP | 3.2 |

| Aqueous Solubility | Low |

| pKa (Sulfonamide N-H) | ~9-10 |

Rationale behind Predictions:

The predicted melting point is based on the crystalline nature of similar aromatic sulfonamides. The high predicted boiling point is attributed to the molecular weight and polar functional groups. The LogP value suggests that the compound is lipophilic and will likely have low aqueous solubility, a common characteristic of such multi-substituted aromatic compounds. The acidity of the sulfonamide proton is expected to be in the typical range for N-alkyl benzenesulfonamides.

Synthesis and Purification

The synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide can be achieved through a standard nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine.

Synthetic Workflow

Caption: Synthetic workflow for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.

Detailed Experimental Protocol

Materials:

-

4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)

-

Cyclopentylamine (1.1 eq)

-

Pyridine (1.5 eq) or Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the cooled solution, add pyridine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.1 eq).

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Quenching and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.

Causality in Experimental Choices:

-

The use of an anhydrous solvent and inert atmosphere is crucial as sulfonyl chlorides are moisture-sensitive.[2]

-

The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the sulfonyl chloride and the amine.

-

A base such as pyridine or triethylamine is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

-

The aqueous work-up steps are designed to remove the base, any remaining starting materials, and salts.

Spectral Properties (Predicted)

The following spectral data are predicted and can be used as a reference for the analysis of experimentally obtained spectra.

¹H NMR Spectroscopy

Caption: Predicted ¹H NMR chemical shifts.

¹³C NMR Spectroscopy

Caption: Predicted ¹³C NMR chemical shifts.

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3200 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| S=O Stretch (Asymmetric) | 1320 - 1360 |

| S=O Stretch (Symmetric) | 1140 - 1180 |

| C-F Stretch | 1200 - 1250 |

| C-Br Stretch | 500 - 600 |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 321 and 323 with a characteristic ~1:1 ratio due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the cyclopentyl group and cleavage of the S-N and C-S bonds.

Reactivity and Chemical Behavior

The chemical reactivity of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is dictated by its functional groups:

-

Sulfonamide Moiety: The N-H proton is weakly acidic and can be deprotonated by a strong base. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing sulfonyl, fluoro, and bromo substituents. However, it can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The bromine atom can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further derivatization.

-

Cyclopentyl Group: The aliphatic cyclopentyl ring is generally unreactive under standard conditions.

Applications and Research Insights

While specific applications for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide are not yet documented, the broader class of fluorinated benzenesulfonamides has shown significant promise in several areas of drug discovery:

-

Inhibitors of Amyloid-β Aggregation: Some fluorinated benzenesulfonamides have been found to inhibit the aggregation of amyloid-beta peptide, a key pathological hallmark of Alzheimer's disease.[4][5] The specific substitution pattern on the aromatic ring is crucial for this activity.[4]

-

Carbonic Anhydrase Inhibitors: The benzenesulfonamide scaffold is a well-established pharmacophore for the inhibition of carbonic anhydrases, a family of enzymes implicated in various diseases, including glaucoma and cancer.[6][7] Fluorination can enhance binding affinity and selectivity for specific carbonic anhydrase isoforms.[7]

The title compound, with its unique combination of substituents, represents a novel chemical entity that warrants investigation for these and other potential biological activities. The lipophilic nature of the molecule suggests it may have good cell permeability, a desirable property for drug candidates.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Allergic reactions to sulfonamides are common.[7][9]

In case of exposure, seek immediate medical attention.

Conclusion

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a compound with significant potential for further research, particularly in the field of medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a reliable synthetic protocol, and insights into its potential applications. While much of the data presented is predictive, it offers a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

-

Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

-

Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. Aalborg University's Research Portal. [Link]

-

Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]

-

Inhibitory effects of fluorinated benzenesulfonamides on insulin fibrillation. ScienceDirect. [Link]

-

Organic Chemistry – Specific Name Reactions. Nishant e-Academy. [Link]

-

4-BROMO-N-CYCLOPENTYL-2-FLUOROBENZENESULFONAMIDE, 95% Purity, C11H13BrFNO2S, 250 mg. CP Lab Safety. [Link]

-

Amines. NCERT. [Link]

-

Cas 216159-03-4,4-Bromo-2-fluorobenzenesulfonyl chloride. LookChem. [Link]

-

3.9 Sulfonamides – Nursing Pharmacology. WisTech Open. [Link]

-

3.9 Sulfonamides – Nursing Pharmacology-2e. WisTech Open. [Link]

-

Sulfonamides General Statement Monograph for Professionals. Drugs.com. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. lookchem.com [lookchem.com]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 5. On-line Software [vcclab.org]

- 6. Simulate and predict NMR spectra [nmrdb.org]

- 7. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

- 8. fishersci.com [fishersci.com]

- 9. 3.9 Sulfonamides – Nursing Pharmacology-2e [wtcs.pressbooks.pub]

An In-Depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide (CAS Number: 1334497-45-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Situating a Molecule within the Landscape of Modern Drug Discovery

The journey of a molecule from a laboratory curiosity to a potential therapeutic agent is one of precision, insight, and rigorous validation. This guide is intended for the discerning scientific professional engaged in this very process. Our focus, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, is a compound that, while not extensively documented in publicly accessible literature, belongs to a class of molecules—sulfonamides—that have historically been a cornerstone of medicinal chemistry.[1][2] This document will, therefore, serve as a technical exploration of its chemical identity, a practical guide to its synthesis based on established chemical principles, and an informed perspective on its potential applications, drawing parallels from structurally related compounds. We will delve into the "why" behind the "how," providing a rationale for methodological choices that a senior application scientist would consider paramount.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. This section outlines the key identifiers and predicted characteristics of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.

Core Structure and Identifiers

-

Chemical Name: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

-

CAS Number: 1334497-45-8

-

Molecular Formula: C₁₁H₁₃BrFNO₂S

-

Molecular Weight: 322.2 g/mol

-

InChI Key: MVGSARYTNNCHLY-UHFFFAOYSA-N

The molecular architecture, characterized by a di-substituted benzene ring with bromine and fluorine atoms, a sulfonamide linker, and a cyclopentyl moiety, suggests a molecule designed with specific spatial and electronic properties in mind. The presence of both a halogen bond donor (bromine) and a hydrogen bond acceptor (sulfonamide oxygens and fluorine) provides multiple avenues for intermolecular interactions, a critical consideration in rational drug design.

Physicochemical Data Summary

| Property | Predicted Value/Information | Significance in Drug Development |

| Melting Point | Solid at room temperature | Influences formulation and handling |

| Solubility | Likely soluble in organic solvents like DCM, THF, and Ethyl Acetate | Crucial for reaction conditions and purification |

| LogP | Moderately lipophilic | Affects membrane permeability and pharmacokinetic profile |

| Hydrogen Bond Donors | 1 (from the sulfonamide N-H) | Key for target binding |

| Hydrogen Bond Acceptors | 3 (2 from sulfonyl oxygens, 1 from fluorine) | Key for target binding and solubility |

Section 2: Synthesis and Purification: A Validated Workflow

The synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is predicated on a well-established and robust reaction: the sulfonylation of an amine. This section provides a detailed, step-by-step protocol, emphasizing the rationale behind each step.

Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic disconnection, which clearly identifies the key starting materials.

Experimental Protocol: Synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Materials:

-

4-bromo-2-fluorobenzenesulfonyl chloride

-

Cyclopentylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Instrumentation:

-

Magnetic stirrer with stir bar

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane (DCM). The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.

-

Amine Addition: To the stirred solution, add triethylamine (1.2 eq.) followed by the dropwise addition of cyclopentylamine (1.1 eq.). The base (triethylamine) is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. An excess of the amine can also serve this purpose in some cases.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting sulfonyl chloride and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), water, and finally brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This will separate the desired product from any unreacted starting materials and byproducts.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

Section 3: Potential Applications in Drug Discovery

While specific biological data for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is not prevalent in the public domain, the structural motifs present in the molecule are of significant interest in medicinal chemistry. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]

As a Scaffold for Enzyme Inhibitors

The sulfonamide group is a key pharmacophore in a multitude of enzyme inhibitors. It can act as a transition-state mimic and form crucial hydrogen bonds with active site residues. The specific substitution pattern on the aromatic ring and the nature of the N-substituent are critical for determining target specificity and potency. For instance, fluorinated sulfonamide derivatives are often explored in the design of kinase inhibitors for cancer therapy.[1] The 4-bromo and 2-fluoro substituents on the phenyl ring of our target molecule can significantly influence its electronic properties and binding interactions.

Role in Modulating Protein-Protein Interactions

Emerging research has highlighted the potential of sulfonamide-containing molecules to inhibit protein-protein interactions (PPIs). These interactions are often challenging to target with small molecules. The rigid, well-defined geometry of the benzenesulfonamide core can serve as a scaffold to present substituents in a precise orientation to disrupt these interactions.

Structure-Activity Relationship (SAR) Considerations

For researchers using this molecule as a starting point, several avenues for SAR studies can be envisioned:

-

Modification of the Cyclopentyl Group: Replacing the cyclopentyl ring with other cyclic or acyclic aliphatic or aromatic groups can probe the steric and electronic requirements of the binding pocket.

-

Substitution on the Phenyl Ring: The bromine atom can be replaced with other halogens or used as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of a wide variety of substituents to explore electronic and steric effects.

-

Modification of the Sulfonamide Linker: While less common, modifications to the sulfonamide linker itself can be explored to alter the molecule's geometry and hydrogen bonding capabilities.

Section 4: Safety and Handling

As a research chemical, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide represents a molecule of potential interest for chemical and pharmaceutical research. While its specific biological profile remains to be fully elucidated in the public domain, its structural features and the rich history of the sulfonamide scaffold in medicinal chemistry suggest that it could be a valuable building block or lead compound in the development of novel therapeutic agents. The synthetic route outlined in this guide is robust and amenable to scale-up, providing a solid foundation for further investigation. It is our hope that this technical guide will empower researchers to unlock the full potential of this and related molecules in their quest for new medicines.

References

-

Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health (NIH). [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. Semantic Scholar. [Link]

Sources

An In-depth Technical Guide to 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities. This document outlines a detailed synthetic protocol for the target molecule, leveraging the reaction of 4-bromo-2-fluorobenzenesulfonyl chloride with cyclopentylamine. Furthermore, it discusses the key analytical techniques for its characterization and explores its potential as a modulator of biological systems, drawing insights from the activities of structurally related fluorinated benzenesulfonamides. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Benzenesulfonamide Scaffold

Benzenesulfonamide derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The sulfonamide functional group (-SO₂NH₂) is a critical pharmacophore present in numerous clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, diuretic, and anticancer properties.[1] The versatility of the benzenesulfonamide scaffold allows for systematic structural modifications, enabling the fine-tuning of physicochemical properties and biological targets. This guide focuses on a specific derivative, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, detailing its molecular architecture and providing a practical framework for its synthesis and characterization.

Molecular Structure and Properties

The molecular structure of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide incorporates several key features that are anticipated to influence its chemical and biological properties. The presence of a bromine atom and a fluorine atom on the phenyl ring can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The N-cyclopentyl group introduces a non-polar, cyclic aliphatic moiety that can influence solubility and conformational flexibility.

Table 1: Physicochemical Properties of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

| Property | Value | Source |

| CAS Number | 1334497-45-8 | |

| Molecular Formula | C₁₁H₁₃BrFNO₂S | |

| Molecular Weight | 322.2 g/mol | |

| IUPAC Name | 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |

| InChI Key | MVGSARYTNNCHLY-UHFFFAOYSA-N |

Synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

The synthesis of N-substituted benzenesulfonamides is a well-established chemical transformation, typically achieved through the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine.[2][3] The proposed synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide follows this classical approach.

Synthetic Scheme

Sources

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a molecule of significant interest in contemporary drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for key experimental choices.

Introduction and Significance

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The sulfonamide functional group is a key pharmacophore in a multitude of clinically approved drugs, exhibiting a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The specific substitution pattern of the target molecule, featuring a bromine atom, a fluorine atom, and a cyclopentyl group, offers a unique combination of lipophilicity, metabolic stability, and potential for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

This guide will detail a streamlined, two-step synthetic approach, commencing from a commercially available, advanced intermediate. The described protocol is designed for reliability and scalability, incorporating field-proven techniques for reaction execution, purification, and characterization.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, points to two primary building blocks: 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine. This approach is predicated on the well-established and highly efficient formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a primary amine.

Caption: Retrosynthetic analysis of the target molecule.

The commercial availability of 4-bromo-2-fluorobenzenesulfonyl chloride significantly streamlines the synthesis, obviating the need for its multi-step preparation from simpler starting materials.

Synthetic Pathway and Experimental Protocols

The synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is achieved through a direct sulfonylation reaction.

Caption: Overall synthetic workflow.

Step 1: Synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

This procedure details the nucleophilic substitution reaction between 4-bromo-2-fluorobenzenesulfonyl chloride and cyclopentylamine. The reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated in situ.

Reaction Scheme:

(An image of the chemical reaction would be placed here in a full whitepaper)

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| 4-bromo-2-fluorobenzenesulfonyl chloride | 216159-03-4 | 273.51 | 10.0 | 1.0 |

| Cyclopentylamine | 1003-03-8 | 85.15 | 11.0 | 1.1 |

| Pyridine | 110-86-1 | 79.10 | 15.0 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |

Experimental Protocol:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-fluorobenzenesulfonyl chloride (2.74 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (30 mL) to the flask and stir the mixture until the sulfonyl chloride has completely dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine and Base Addition: In a separate flask, prepare a solution of cyclopentylamine (0.94 g, 11.0 mmol) and pyridine (1.19 g, 15.0 mmol) in anhydrous dichloromethane (20 mL).

-

Reaction Execution: Add the cyclopentylamine/pyridine solution dropwise to the cooled sulfonyl chloride solution over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid (30 mL) to the flask.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid, which would result in a lower yield of the desired product.[1]

-

Base: Pyridine acts as a base to neutralize the hydrochloric acid formed during the reaction. This is essential as the HCl would otherwise protonate the cyclopentylamine, rendering it non-nucleophilic and halting the reaction.[1][2] Triethylamine can also be used as an alternative base.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate for complete conversion.

-

Work-up: The acidic wash removes excess pyridine and any unreacted cyclopentylamine. The basic wash removes any residual acidic impurities.

Characterization

The structure and purity of the synthesized 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopentyl protons, and the N-H proton of the sulfonamide. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for all the carbon atoms in the molecule, including the aromatic carbons, the cyclopentyl carbons, and the carbon attached to the nitrogen.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet, confirming the presence of the fluorine atom on the benzene ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) and the N-H stretching of the sulfonamide (around 3300-3200 cm⁻¹).

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. By starting with the commercially available 4-bromo-2-fluorobenzenesulfonyl chloride, the synthesis is reduced to a single, high-yielding sulfonylation step. The detailed experimental protocol, along with the rationale behind the key procedural choices, provides a solid foundation for the successful synthesis and purification of this valuable chemical entity. The described methodology is amenable to scale-up and can be readily implemented in a standard organic synthesis laboratory.

References

- Youn, S. W. Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

- Mani, N. S., & Deng, X. Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug.

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel research compound, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of the bioactivity of structurally related benzenesulfonamide derivatives. We present several plausible molecular pathways and cellular targets that may be modulated by this compound. This guide is intended to serve as a foundational resource for researchers initiating investigations into the pharmacological profile of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, offering a structured, evidence-based framework for hypothesis generation and experimental design.

Introduction and Molecular Profile

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a synthetic organic compound characterized by a benzenesulfonamide core. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and an N-cyclopentyl substituent—suggests a potential for nuanced biological activity. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer agents.[1][2][3] The halogenation of the benzene ring, with both bromine and fluorine, may significantly influence the compound's pharmacokinetic properties and its interactions with biological targets.[4][5] Specifically, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[6][7]

| Compound Attribute | Value |

| IUPAC Name | 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide |

| CAS Number | 1334497-45-8[8] |

| Molecular Formula | C11H13BrFNO2S[8] |

| Molecular Weight | 322.19 g/mol |

| Chemical Structure | (A diagram of the chemical structure would be inserted here) |

Postulated Mechanisms of Action and Investigative Frameworks

Given the structural motifs of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, we propose three primary, plausible mechanisms of action for initial investigation. Each is grounded in the established pharmacology of the broader sulfonamide class of molecules.

Carbonic Anhydrase Inhibition

A prominent activity of benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[9][10][11] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing critical roles in pH regulation, ion transport, and various physiological and pathological processes.[12] Certain CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[8][13]

Hypothesis: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide acts as an inhibitor of one or more carbonic anhydrase isoforms. The sulfonamide moiety is predicted to coordinate with the zinc ion in the enzyme's active site, while the substituted phenyl ring and cyclopentyl group may confer isoform selectivity.

Experimental Workflow for Investigating CA Inhibition:

Caption: Workflow for the investigation of protein kinase inhibition.

Dihydropteroate Synthase (DHPS) Inhibition (Antibacterial Activity)

The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. [1][2][14]This pathway is absent in humans, who obtain folate from their diet, providing a basis for selective toxicity.

Hypothesis: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide exhibits antibacterial activity by inhibiting bacterial DHPS.

Experimental Workflow for Investigating Antibacterial Activity:

Caption: Workflow for investigating antibacterial activity via DHPS inhibition.

Conclusion and Future Directions

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a compound of significant interest due to its unique combination of a proven pharmacophore and strategic halogenation. The proposed mechanisms of action—carbonic anhydrase inhibition, protein kinase inhibition, and antibacterial activity via DHPS inhibition—provide a robust starting point for its pharmacological characterization. The experimental frameworks outlined in this guide offer a systematic approach to elucidating its biological activity. Future research should focus on executing these experimental plans, followed by in vivo efficacy and safety studies based on the most promising mechanism of action identified.

References

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.

-

Sulfonamide (medicine) - Wikipedia. Wikipedia.

-

4-BROMO-N-CYCLOPENTYL-2-FLUOROBENZENESULFONAMIDE | 1334497-45-8 - Sigma-Aldrich. Sigma-Aldrich.

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. ACS Publications.

-

Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed. PubMed.

-

4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.

-

Sulfonamide: Mechanism of Action & Uses - Video - Study.com. Study.com.

-

What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI.

-

Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals.

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH. National Institutes of Health.

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. National Institutes of Health.

-

The Multifaceted Mechanisms of Action of Naphthalenylamino Benzenesulfonamide Derivatives: A Technical Guide - Benchchem. BenchChem.

-

Introducing bromine to the molecular structure as a strategy for drug design. Endocrine Regulations.

-

Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed. PubMed.

-

Introducing bromine to the molecular structure as a strategy for drug design - ResearchGate. ResearchGate.

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC - PubMed Central. National Institutes of Health.

-

Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - NIH. National Institutes of Health.

-

Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. Semantic Scholar.

-

The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. Tethys Chemical.

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. ACS Publications.

-

Sulphonamides Pharmacology For Pharmacy students | PPTX - Slideshare. SlideShare.

-

Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.

-

Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity - PMC - NIH. National Institutes of Health.

-

Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies - Taylor & Francis. Taylor & Francis Online.

-

Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH. National Institutes of Health.

-

N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery - Benchchem. BenchChem.

-

N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. Pharmacy 180.

-

Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities | Request PDF - ResearchGate. ResearchGate.

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry-Section B.

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide: A Methodological Approach

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the novel sulfonamide derivative, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed methodological blueprint, explaining the scientific rationale behind each experimental design. This approach ensures that the described protocols are not merely procedures to be followed, but self-validating systems for generating robust and reliable data for a novel chemical entity.

Introduction: The Significance of Sulfonamides and the Need for Rigorous Characterization

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, with a history of saving countless lives since their introduction in the 1930s.[1][2] Their mechanism of action, typically involving the inhibition of dihydropteroate synthase in bacteria, has led to their widespread use in both human and veterinary medicine.[1][3] The therapeutic landscape for sulfonamides continues to evolve, with modern derivatives being investigated for a range of applications beyond their antimicrobial origins, including anticancer and antidiabetic activities.[2][4]

The subject of this guide, 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide (Figure 1), is a halogenated benzenesulfonamide derivative. The introduction of bromo and fluoro substituents, along with the N-cyclopentyl group, can significantly influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, compared to older sulfonamides. Poor aqueous solubility, for instance, is a known challenge with some sulfonamides and can lead to complications like crystalluria.[1] Therefore, a thorough understanding of the solubility and stability profile of this new chemical entity is a critical prerequisite for any further development. This guide will lay out the necessary experimental protocols to establish this foundational knowledge.

Figure 1: Chemical Structure of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Molecular Formula: C₁₁H₁₃BrFNO₂S[5]

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. It impacts everything from formulation design to bioavailability. The following section outlines a systematic approach to determining the solubility of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide.

Theoretical Assessment of Solubility

Before embarking on experimental work, a theoretical estimation of solubility can be highly informative. The Extended Hildebrand Solubility Approach, for example, has been successfully applied to sulfonamides to predict their solubility in binary and ternary solvent systems.[6] This approach considers the solubility parameter of the drug and the solvent(s) to predict the solubility profile. While a detailed calculation is beyond the scope of this guide, it is a recommended preliminary step.

Experimental Determination of Aqueous Solubility

The aqueous solubility of a drug substance is a critical parameter. The following protocol describes a standard shake-flask method for determining thermodynamic solubility.

Protocol 1: Equilibrium Solubility Determination in Aqueous Media

-

Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Causality Behind Experimental Choices:

-

Multiple pH points: Drug solubility can be highly pH-dependent, especially for compounds with ionizable groups. The chosen pH values represent the stomach, and different sections of the small intestine.

-

Constant Temperature: Solubility is temperature-dependent. Testing at both room temperature (25°C) and physiological temperature (37°C) provides a more complete picture.

-

Shake-Flask Method: This method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Solubility in Organic Solvents and Co-solvent Systems

For formulation development, understanding the solubility in various organic and co-solvent systems is essential.

Protocol 2: Solubility in Non-Aqueous and Co-solvent Systems

-

Solvent Selection: Select a range of pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide). Also, prepare various co-solvent mixtures (e.g., ethanol/water, PEG 400/water).

-

Procedure: Follow the same shake-flask methodology as described in Protocol 1 for each solvent and co-solvent system.

-

Data Analysis: Plot the solubility of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide as a function of the co-solvent concentration.

Data Presentation: Solubility Data

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | To be determined |

| Acetate Buffer | 4.5 | 25 | To be determined |

| Phosphate Buffer | 6.8 | 25 | To be determined |

| Phosphate Buffer | 7.4 | 25 | To be determined |

| 0.1 N HCl | 1.2 | 37 | To be determined |

| Acetate Buffer | 4.5 | 37 | To be determined |

| Phosphate Buffer | 6.8 | 37 | To be determined |

| Phosphate Buffer | 7.4 | 37 | To be determined |

| Water | ~7.0 | 25 | To be determined |

| Ethanol | N/A | 25 | To be determined |

| Propylene Glycol | N/A | 25 | To be determined |

| PEG 400 | N/A | 25 | To be determined |

| DMSO | N/A | 25 | To be determined |

Part 2: Stability Assessment and Forced Degradation Studies

Investigating the intrinsic stability of a drug candidate is a regulatory requirement and crucial for determining its shelf-life and storage conditions.[8] Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[9][10]

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. HPLC is the most common technique for developing a SIAM.[11]

Workflow for SIAM Development

Caption: Workflow for developing a stability-indicating analytical method.

Forced Degradation Studies

The following protocols outline the conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

Protocol 3: Forced Degradation Studies

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: Analyze all stressed samples using the developed SIAM. Compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.

Data Presentation: Forced Degradation Results

| Stress Condition | % Degradation | Number of Degradation Products | Mass Balance (%) |

| 0.1 N HCl, 60°C, 24h | To be determined | To be determined | To be determined |

| 0.1 N NaOH, 60°C, 24h | To be determined | To be determined | To be determined |

| 3% H₂O₂, RT, 24h | To be determined | To be determined | To be determined |

| Dry Heat, 80°C, 48h | To be determined | To be determined | To be determined |

| Photolytic | To be determined | To be determined | To be determined |

Trustworthiness of the Protocol:

-

Mass Balance: The sum of the assay value and the levels of degradation products should remain close to 100% of the initial value. A good mass balance demonstrates that the analytical method can detect all major degradation products.

-

Peak Purity: Using a photodiode array (PDA) detector in HPLC allows for peak purity analysis, ensuring that the parent drug peak is not co-eluting with any degradants.

Solution Stability

Assessing the stability of the compound in solution is critical for developing liquid formulations and for defining the stability of analytical solutions.

Protocol 4: Solution Stability Assessment

-

Solution Preparation: Prepare solutions of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide in various solvents and buffers relevant to its intended use and analysis (e.g., mobile phase, formulation vehicles).

-

Storage: Store the solutions under different conditions (e.g., refrigerated, room temperature, elevated temperature) for a defined period (e.g., 7 days).

-

Analysis: Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and 7 days) using the validated SIAM.

-

Evaluation: Evaluate the change in the concentration of the parent compound and the formation of any degradation products over time.

Logical Relationship of Stability Studies

Caption: Logical flow of stability assessment for a new chemical entity.

Conclusion

The protocols and methodologies outlined in this technical guide provide a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide. By adhering to these principles of experimental design and data analysis, researchers and drug development professionals can generate the high-quality data necessary to support the advancement of this and other novel sulfonamide-based drug candidates. The emphasis on understanding the "why" behind each step ensures that the generated data is not only accurate but also defensible and fit for purpose in a regulated environment.

References

-

YMER, S. A. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. International Journal of Creative Research Thoughts, 8(7), 2320-2882. [Link]

-

Munns, R. K., & Roybal, J. E. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

-

Slideshare. (n.d.). Analysis of sulfonamides. [Link]

-

Horwitz, W. (1978). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. [Link]

-

Martin, A., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 72(8), 849–856. [Link]

-

Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-10. [Link]

-

Sharma, M., & Murugesan, M. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

Stalinska, J., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 26(16), 4991. [Link]

-

Nufer, R., & Tuls, J. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Barzegar-Jalali, M., & Fathi, F. (2008). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 16(2), 99-104. [Link]

-

Garcia-Galan, M. J., et al. (2011). Degradation of sulfonamides as a microbial resistance mechanism. Environmental pollution, 159(7), 1751–1758. [Link]

-

Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific reports, 14(1), 7943. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 83(1), 1-22. [Link]

-

Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Progress in Chemical and Biochemical Research, 6(4), 369-376. [Link]

-

PubChem. (n.d.). 4-bromo-N-cyclohexylbenzenesulfonamide. [Link]

-

Baertschi, S. W., et al. (2011). Stability-indicating methods. Trends in Analytical Chemistry, 30(8), 1281-1293. [Link]

-

Ganaie, M. A., et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Journal of the Chilean Chemical Society, 57(3), 1281-1284. [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-BROMO-N-CYCLOPENTYL-2-FLUOROBENZENESULFONAMIDE | 1334497-45-8 [sigmaaldrich.com]

- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ymerdigital.com [ymerdigital.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Abstract

This guide provides a comprehensive framework for assessing the purity and confirming the structural identity of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, a key intermediate in contemporary drug discovery and development. The methodologies detailed herein are designed for researchers, quality control analysts, and process chemists who require robust, reproducible, and scientifically sound analytical protocols. We will explore the synergistic application of chromatographic and spectroscopic techniques, emphasizing not just the procedural steps but the underlying scientific rationale. This document is structured to serve as a practical, field-proven resource, integrating High-Performance Liquid Chromatography (HPLC) for purity assessment, and a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for unequivocal structural elucidation.

Introduction and Physicochemical Profile

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide (MFCD21364216) is an aromatic sulfonamide derivative.[1] The presence of a sulfonamide functional group, a bromine atom, and a fluorine atom makes it a versatile building block in medicinal chemistry. Arylsulfonamides are established pharmacophores, and their precise characterization is a non-negotiable prerequisite for their use in synthesis and biological screening.[2] The purity of such an intermediate directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide establishes a self-validating system of analysis where chromatographic purity is correlated with spectroscopic identity, ensuring the highest degree of confidence in the material's quality.

Table 1: Physicochemical Properties of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

| Property | Value | Source(s) |

| CAS Number | 1334497-45-8 | [1] |

| Molecular Formula | C₁₁H₁₃BrFNO₂S | [1] |

| Molecular Weight | 322.2 g/mol | |

| IUPAC Name | 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |

| InChI Key | MVGSARYTNNCHLY-UHFFFAOYSA-N | |

| Purity (Typical) | ≥95% | [3] |

Purity Determination: A Chromatographic Approach

The primary objective of purity analysis is to separate and quantify the target compound from any process-related impurities, starting materials, or degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose due to its high resolution, reproducibility, and quantitative accuracy.[4][5]

High-Performance Liquid Chromatography (HPLC)

Causality Behind Method Selection: The subject molecule possesses both hydrophobic (bromophenyl, cyclopentyl) and polar (sulfonamide) regions, making it ideal for reversed-phase chromatography.[6] A C18 stationary phase provides a nonpolar environment where separation is driven by the hydrophobic interactions of the analytes with the stationary phase and their partitioning into the polar mobile phase. A gradient elution is initially recommended to resolve compounds with a wide range of polarities before optimizing to a faster isocratic method for routine analysis.[6]

Experimental Protocol: HPLC Purity Assay

-

Instrumentation and Conditions:

-

System: A standard HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.[6]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[6]

-

Detection: UV detection at 254 nm is appropriate, as the bromofluorophenyl group is a strong chromophore.[6]

-

Data Analysis: Purity is determined by the area percent method, integrating the main peak and all impurity peaks.

Table 2: HPLC Method Parameters

-

| Parameter | Condition | Rationale |

| Mobile Phase A | Deionized Water (with 0.1% Formic Acid) | Acidification improves peak shape for the sulfonamide. |

| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) | A common organic modifier in RP-HPLC. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures run-to-run reproducibility. |

| Injection Vol. | 10 µL | A typical volume to avoid column overload. |

| Gradient Program | 50% B to 90% B over 10 min, hold 2 min, then re-equilibrate. | A scouting gradient to identify all potential impurities.[6] |

-

Sample and Standard Preparation:

-

Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is typically effective.

-

Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a concentration of ~1 mg/mL.[4] Filter the solution through a 0.45 µm syringe filter before injection to protect the column.

-

Reference Standard: Use a well-characterized reference standard of known purity for comparison and quantification if required.

-

Data Interpretation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The presence of additional peaks indicates impurities. According to ICH guidelines, impurities above a certain threshold (e.g., 0.1%) must be identified and characterized.[7]

Thin-Layer Chromatography (TLC)

For rapid, qualitative checks, TLC is an invaluable tool. It is often used to monitor reaction progress and for preliminary purity assessment.[4][8]

Experimental Protocol: TLC Analysis

-

Plate: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate). A good starting ratio is 70:30 Hexane:Ethyl Acetate.

-

Spotting: Dissolve a small amount of the sample in a volatile solvent (e.g., Ethyl Acetate) and spot it onto the TLC plate.

-

Development: Place the plate in a developing chamber saturated with the eluent. Allow the solvent front to travel up the plate.[4]

-

Visualization: Visualize the separated spots under UV light at 254 nm.[4] For enhanced visualization, the plate can be dipped in a fluorescamine solution, which reacts with the sulfonamide to produce fluorescent spots under UV light at 366 nm.[4][9] The presence of multiple spots indicates impurities.

Structural Characterization: A Spectroscopic Toolkit

While chromatography determines "how much," spectroscopy determines "what it is." A combination of NMR, MS, and FTIR provides orthogonal data points to confirm the molecular structure unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. For 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Causality Behind NMR Analysis:

-

¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms).

-

¹⁹F NMR: Is highly specific for the fluorine atom, providing a clear signal and confirming its presence and electronic environment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.[10]

-

Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra. Two-dimensional experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for definitive assignments.[10]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings / Notes |

| Aromatic-H | 7.2 - 7.8 | 115 - 160 | Complex multiplet patterns due to H-H and H-F coupling. |

| NH | 4.5 - 5.5 | N/A | Broad singlet, exchangeable with D₂O. |

| CH (Cyclopentyl) | 3.8 - 4.2 | 55 - 65 | Multiplet, alpha to the nitrogen. |

| CH₂ (Cyclopentyl) | 1.4 - 1.9 | 23 - 35 | Multiple multiplets for the remaining cyclopentyl protons. |

Note: These are estimated chemical shifts. Actual values must be confirmed by experimental data.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for sulfonamides, typically yielding the protonated molecule [M+H]⁺.[2][5]

Causality Behind MS Analysis: The primary goal is to confirm the molecular weight (322.2 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two prominent molecular ion peaks separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), which is a definitive signature for a monobrominated compound. Tandem MS (MS/MS) can be used to study fragmentation pathways, which often involve the loss of SO₂ (64 Da) from the parent ion in aromatic sulfonamides.[2][11]

Experimental Protocol: LC-MS Analysis

-

System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap) with an ESI source.

-

Infusion: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer.

-

Data Acquisition: Acquire a full scan spectrum in positive ion mode. The expected [M+H]⁺ ions are at m/z 322 and 324.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind FTIR Analysis: This technique serves as a rapid confirmation of key functional groups. The presence of the N-H, S=O, and C-F bonds will give characteristic absorption bands, providing a unique fingerprint for the molecule.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[12]

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| S=O Asymmetric Stretch | 1320 - 1360 | Strong |

| S=O Symmetric Stretch | 1140 - 1180 | Strong |

| C-F Stretch | 1000 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. A logical, multi-faceted workflow ensures the highest level of confidence in the material's identity and purity.

Caption: Integrated workflow for purity and characterization.

This workflow demonstrates a self-validating system. The high-purity peak observed in HPLC must correspond to the compound whose structure is unequivocally confirmed by the combined data from NMR, MS, and FTIR. Any minor peaks in the HPLC chromatogram can be further investigated by LC-MS to identify potential impurities.

Conclusion

The robust characterization of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is paramount for its successful application in research and development. The integrated approach detailed in this guide, leveraging the quantitative power of HPLC and the structural resolving capabilities of NMR, MS, and FTIR, provides a comprehensive and trustworthy protocol. By understanding the causality behind each experimental choice and adhering to these validated methodologies, scientists can ensure the quality, consistency, and integrity of this critical chemical intermediate.

References

- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available from: [Link]

-

Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. Available from: [Link]

-

Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

-

Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic. Available from: [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. AOAC International. Available from: [Link]

-

Determination and Confirmation of Sulfonamides Revision: 05. Food Safety and Inspection Service. Available from: [Link]

-

Analysis of sulfonamides. Slideshare. Available from: [Link]

-

A very fast and simple method for the determination of sulfonamide residues in seawaters. ScienceDirect. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

4-Bromo-benzenesulfonamide - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

4-BROMO-N-CYCLOPENTYL-2-FLUOROBENZENESULFONAMIDE, 95%. CP Lab Safety. Available from: [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. Available from: [Link]

-

4-Bromo-N-cyclohexylbenzenesulfonamide. PubMed Central. Available from: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. PubMed. Available from: [Link]

-

Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Available from: [Link]

-

4-bromo-2-heptene. Organic Syntheses Procedure. Available from: [Link]

-

Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. ResearchGate. Available from: [Link]

-

Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available from: [Link]

-

5-Bromo-2-nitrobenzaldehyde - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. rsc.org [rsc.org]

- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

Introduction

Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, renowned for their broad spectrum of biological activities. This guide focuses on a specific, yet intriguing member of this class: 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide . The strategic placement of a bromine atom, a fluorine atom, and an N-cyclopentyl group on the benzenesulfonamide core suggests a molecule designed with intent, likely to modulate physicochemical properties such as lipophilicity and metabolic stability, and to confer specific binding interactions with biological targets.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of the title compound, explores the structure-activity relationships (SAR) within this chemical space, and discusses potential, mechanistically-grounded biological applications based on the activities of structurally related molecules.

Synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide